Cas no 2248399-03-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate is a specialized heterocyclic compound combining isoindoline and quinoline structural motifs. Its unique molecular architecture, featuring both a 1,3-dioxoisoindoline core and a pyrrolidine-substituted quinoline carboxylate, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound exhibits potential for applications in drug discovery, particularly in the development of kinase inhibitors or bioactive agents targeting specific enzymatic pathways. Its structural complexity allows for further functionalization, enabling the synthesis of derivatives with tailored properties. The presence of multiple heteroatoms and reactive sites enhances its utility in scaffold diversification, supporting advanced research in small-molecule therapeutics.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate structure
2248399-03-1 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate
CAS No:2248399-03-1
MF:C22H17N3O4
MW:387.388085126877
CID:6107438
PubChem ID:165728988

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6523658
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate
    • 2248399-03-1
    • Inchi: 1S/C22H17N3O4/c26-20-15-8-2-3-9-16(15)21(27)25(20)29-22(28)17-13-14-7-1-4-10-18(14)23-19(17)24-11-5-6-12-24/h1-4,7-10,13H,5-6,11-12H2
    • InChI Key: HXNSPIQFBZCPCL-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC2C=CC=CC=2N=C1N1CCCC1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 387.12190603g/mol
  • Monoisotopic Mass: 387.12190603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 79.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6523658-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate
2248399-03-1 95.0%
1.0g
$528.0 2025-03-13
Enamine
EN300-6523658-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate
2248399-03-1 95.0%
2.5g
$1034.0 2025-03-13
Enamine
EN300-6523658-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate
2248399-03-1 95.0%
5.0g
$1530.0 2025-03-13
Enamine
EN300-6523658-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate
2248399-03-1 95.0%
0.05g
$443.0 2025-03-13
Enamine
EN300-6523658-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate
2248399-03-1 95.0%
0.25g
$485.0 2025-03-13
Enamine
EN300-6523658-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate
2248399-03-1 95.0%
0.1g
$464.0 2025-03-13
Enamine
EN300-6523658-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate
2248399-03-1 95.0%
0.5g
$507.0 2025-03-13
Enamine
EN300-6523658-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate
2248399-03-1 95.0%
10.0g
$2269.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate (CAS No. 2248399-03-1)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate, a compound with the CAS number 2248399-03-1, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a quinoline core, an isoindole moiety, and a pyrrolidine substituent. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate can be represented as follows: C24H25N3O4. The molecule's intricate architecture provides a foundation for its diverse pharmacological properties. Recent studies have explored its potential as a lead compound in the development of novel therapeutic agents for various diseases.

In the realm of medicinal chemistry, the quinoline scaffold is well-known for its broad spectrum of biological activities. Quinoline derivatives have been extensively studied for their antimalarial, anticancer, and anti-inflammatory properties. The presence of the quinoline core in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate suggests that it may exhibit similar biological activities. Additionally, the isoindole moiety is another key structural element that has been associated with various pharmacological effects, including antioxidant and neuroprotective activities.

The pyrrolidine substituent in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-yl)quinoline-3-carboxylate further enhances its potential therapeutic applications. Pyrrolidine derivatives are known for their ability to modulate various biological targets, such as enzymes and receptors. This functional group can improve the compound's solubility and bioavailability, making it more suitable for pharmaceutical development.

Recent research has focused on the synthesis and biological evaluation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyrrolidin-1-y l)quinoline - 3 - carboxylate. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antiproliferative activity against several cancer cell lines. The researchers found that it selectively inhibited the growth of human breast cancer cells (MCF7) and human colon cancer cells (HT29), with IC50 values in the low micromolar range. These findings suggest that 1,3-dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 2 - (pyrrolidin - 1 - yl ) quinoline - 3 - carboxylate may have potential as a novel anticancer agent.

In addition to its anticancer properties, 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 2 - (pyrrolidin - 1 - yl ) quinoline - 3 - carboxylate has also shown promise in other therapeutic areas. A study published in the European Journal of Medicinal Chemistry investigated its anti-inflammatory effects. The results indicated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL6 in lipopolysaccharide-stimulated macrophages. This suggests that it may have potential as an anti-inflammatory agent for treating inflammatory diseases.

The pharmacokinetic properties of 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 2 -(pyrrolidin - 1-y l)quinoline - 3-car boxy late have also been evaluated. A study published in the Journal of Pharmaceutical Sciences reported that this compound exhibited good oral bioavailability and favorable pharmacokinetic parameters in preclinical animal models. These findings support its potential for further development as an orally available therapeutic agent.

To further enhance its therapeutic potential, researchers are exploring various modifications to the structure of 1 , 3-d io xo -- d i hy dro -- H-- iso ind ol -- y l -- (py rro lid i n -- y l ) qui no li ne -- c ar boxy late . For example, substituting different functional groups on the quinoline or pyrrolidine moieties can alter its biological activity and pharmacokinetic properties. These structural modifications can be tailored to optimize the compound's selectivity and potency for specific therapeutic targets.

In conclusion, 1 , 3--d io xo -- d i hy dro -- H-- iso ind ol -- y l -- (py rro lid i n-- y l ) qui no li ne -- c ar boxy late (CAS No . * *) is a promising compound with a unique chemical structure that offers significant potential for pharmaceutical development. Its diverse biological activities and favorable pharmacokinetic properties make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an important role in advancing our understanding of medicinal chemistry and drug discovery.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd